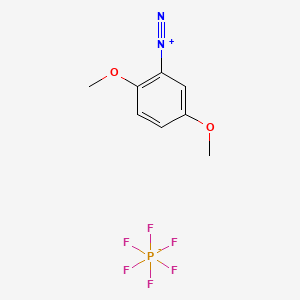
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate is an organic compound that features a unique combination of a butene backbone and a fluorinated pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate typically involves the reaction of 2-butene-1,4-diol with 5-fluoro-3-pyridinecarboxylic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted pyridines.
科学的研究の応用
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity.
類似化合物との比較
Similar Compounds
2-Butene-1,4-diyl 3-pyridinecarboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Butene-1,4-diyl 5-chloro-3-pyridinecarboxylate: The chlorine atom provides different electronic properties compared to fluorine.
2-Butene-1,4-diyl 5-bromo-3-pyridinecarboxylate: Bromine substitution leads to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate makes it unique compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
37744-21-1 |
|---|---|
分子式 |
C16H12F2N2O4 |
分子量 |
334.27 g/mol |
IUPAC名 |
[(E)-4-(5-fluoropyridine-3-carbonyl)oxybut-2-enyl] 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H12F2N2O4/c17-13-5-11(7-19-9-13)15(21)23-3-1-2-4-24-16(22)12-6-14(18)10-20-8-12/h1-2,5-10H,3-4H2/b2-1+ |
InChIキー |
RSPXMXIMKISAIY-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=NC=C1F)C(=O)OC/C=C/COC(=O)C2=CC(=CN=C2)F |
正規SMILES |
C1=C(C=NC=C1F)C(=O)OCC=CCOC(=O)C2=CC(=CN=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)













